Alloyohimbine Exhibits a Distinct α2-Adrenoceptor Selectivity Ratio of 46.6, Intermediate Between Yohimbine (635) and Rauwolscine (112)
In a direct competitive radioligand displacement study using [³H]prazosin (α1-selective) on rat liver plasma membranes and [³H]yohimbine (α2-selective) on human platelet membranes, alloyohimbine demonstrated a KDα1/KDα2 selectivity ratio of 46.6 [1]. Under identical experimental conditions, (+)-yohimbine exhibited a ratio of 635 and α-yohimbine (rauwolscine) exhibited a ratio of 112, while corynanthine was α1-selective with a ratio of 0.036 [1]. This places alloyohimbine as an intermediate-selectivity α2 antagonist within the yohimbine stereoisomer series.
| Evidence Dimension | α1/α2 adrenoceptor selectivity ratio (KDα1/KDα2) |
|---|---|
| Target Compound Data | 46.6 |
| Comparator Or Baseline | (+)-Yohimbine: 635; Rauwolscine: 112; Corynanthine: 0.036 |
| Quantified Difference | Alloyohimbine is 13.6-fold less α2-selective than yohimbine and 2.4-fold more α2-selective than rauwolscine |
| Conditions | [³H]Prazosin binding to rat liver plasma membranes (α1); [³H]Yohimbine binding to human platelet membranes (α2) |
Why This Matters
The intermediate selectivity profile of alloyohimbine enables titration of α2 antagonism with reduced α1 off-target activity compared to yohimbine, offering a distinct pharmacological tool for dissecting α2-mediated physiological responses.
- [1] Ferry N, et al. Binding of yohimbine stereoisomers to alpha-adrenoceptors in rat liver and human platelets. Br J Pharmacol. 1983 Feb;78(2):359-64. View Source
